molecular formula C45H72O17 B11929902 Furostan, beta-D-glucopyranoside deriv

Furostan, beta-D-glucopyranoside deriv

Cat. No.: B11929902
M. Wt: 885.0 g/mol
InChI Key: IKWOPELBOIFGSX-YSKFQSCVSA-N
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Preparation Methods

The preparation of Furostan, beta-D-glucopyranoside deriv typically involves extraction from natural sources such as Asparagus cochinchinensis . The extraction process includes several steps:

    Plant Material Collection: Fresh or dried Asparagus cochinchinensis is collected.

    Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

    Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Chemical Reactions Analysis

Furostan, beta-D-glucopyranoside deriv undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Furostan, beta-D-glucopyranoside deriv has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Furostan, beta-D-glucopyranoside deriv involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to reduced inflammation .

Properties

Molecular Formula

C45H72O17

Molecular Weight

885.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H72O17/c1-19(18-56-41-37(53)35(51)33(49)29(16-46)60-41)6-9-27-20(2)31-28(59-27)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)58-43-39(55)36(52)40(30(17-47)61-43)62-42-38(54)34(50)32(48)21(3)57-42/h7,19,21,23-26,28-43,46-55H,6,8-18H2,1-5H3/t19-,21+,23+,24-,25+,26+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1

InChI Key

IKWOPELBOIFGSX-YSKFQSCVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)O)O

Origin of Product

United States

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